molecular formula C15H23ClN4O2 B2364746 tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate CAS No. 1289387-46-7

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Cat. No.: B2364746
CAS No.: 1289387-46-7
M. Wt: 326.83
InChI Key: MPJCXAXEFIFZMS-XYPYZODXSA-N
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Description

Molecular Classification and Nomenclature

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate belongs to the organic carbamate class of compounds, specifically categorized as a tert-butyl carbamate derivative. The compound possesses the molecular formula C15H23ClN4O2 and exhibits a molecular weight of 326.82 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate.

The structural complexity of this molecule arises from its hybrid nature, incorporating three distinct chemical moieties: a tert-butyl carbamate protecting group, a cyclohexyl ring system, and a 6-chloropyrimidin-4-yl substituent. The compound exists in multiple stereoisomeric forms, with the trans-configuration being specifically documented in chemical databases. The systematic naming reflects the connectivity pattern where the pyrimidine ring is attached to the cyclohexyl system through an amino linkage at the 4-position of the cyclohexane ring, while the carbamate functionality protects the amino group.

The chemical structure can be represented through various notation systems, including the simplified molecular-input line-entry system representation: CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl. This notation clearly delineates the molecular connectivity and provides a standardized method for chemical database searches and computational modeling studies.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to the nineteenth century, marking a significant milestone in organic chemistry and subsequent pharmaceutical applications. The historical significance of carbamates was first documented by European missionaries in West Africa during the nineteenth century, who observed the use of white extracts from Calabar beans (Physostigma venenosum) in tribal cultural practices. These observations led to the importation of Calabar beans to Great Britain in 1840, culminating in the isolation of physostigmine by Jobst and Hesse in 1864.

Physostigmine, identified as a naturally occurring methyl carbamate ester, became the foundational compound that established the therapeutic potential of carbamate derivatives. This discovery initiated extensive research into carbamate chemistry, leading to the development of synthetic methodologies and the recognition of carbamates as valuable pharmaceutical intermediates. The evolution of carbamate chemistry expanded beyond natural product isolation to encompass synthetic approaches that enabled the preparation of diverse carbamate derivatives with enhanced biological properties.

The carbamate functional group has emerged as a key structural motif in many approved drugs and prodrugs, with increasing utilization in medicinal chemistry applications. The versatility of carbamates arises from their unique chemical properties, including their ability to serve as amide bond surrogates and their capacity to undergo selective chemical transformations under mild conditions. Modern synthetic methodologies have enabled the efficient preparation of complex carbamate derivatives, including those containing heterocyclic substituents such as pyrimidine rings.

Significance in Pyrimidine-Based Compound Research

Pyrimidine derivatives represent a fundamental class of heterocyclic compounds with profound significance in pharmaceutical research and development. Pyrimidines are six-membered unsaturated rings composed of carbon and nitrogen atoms positioned at the 1 and 3 positions, naturally occurring in various forms with enhanced biological potential including antihypertensive, anticancer, antimicrobial, and anti-inflammatory activities. The three most prevalent pyrimidines—thymine, cytosine, and uracil—constitute essential components of DNA and RNA, establishing pyrimidines as fundamental building blocks of genetic material.

The incorporation of pyrimidine scaffolds into pharmaceutical compounds has yielded numerous therapeutic agents across diverse disease categories. Pyrimidine derivatives have demonstrated efficacy in treating leukemia, and many serve as precursors for synthesizing other substituted pyrimidines used in thyroid medication manufacturing. The biological significance of pyrimidine derivatives extends to their roles as antitubercular, antibacterial, antifungal, anticancer, and anti-inflammatory agents. Additionally, pyrimidine-containing vitamins such as thiamine, riboflavin, barbitone, and folic acid underscore the fundamental importance of this heterocyclic system in biological processes.

Research into pyrimidine-4-carboxamides has revealed significant structure-activity relationships that guide the development of novel therapeutic agents. The pyrimidine scaffold has proven optimal in various medicinal chemistry applications, with modifications at different positions of the ring system providing opportunities for fine-tuning biological activity and pharmacological properties. The 6-chloropyrimidine motif present in this compound represents a specific structural variant that has attracted attention in drug discovery programs targeting various therapeutic areas.

General Overview of Structure-Activity Relationships

Structure-activity relationship studies have established fundamental principles governing the biological activity of carbamate and pyrimidine-containing compounds. In carbamate chemistry, the nature of the substituents attached to the carbamate nitrogen and the protecting alcohol significantly influences biological activity and pharmacokinetic properties. Research has demonstrated that carbamates can serve as effective amide isosteres, often providing improved metabolic stability compared to their amide counterparts. The tert-butyl carbamate functionality, specifically present in the target compound, has been recognized for its utility as a protecting group that can be selectively removed under acidic conditions while maintaining stability under basic and neutral conditions.

Investigations into pyrimidine-based compounds have revealed that substitution patterns on the pyrimidine ring dramatically affect biological activity. The 6-chloropyrimidine motif represents a particularly significant structural element, with the chlorine substituent providing opportunities for further chemical modification and influencing the electronic properties of the heterocyclic system. Studies have shown that pyrimidine derivatives with appropriate substitution patterns can exhibit potent biological activities while maintaining favorable pharmacological profiles.

The combination of carbamate and pyrimidine functionalities in a single molecule, as exemplified by this compound, represents a sophisticated approach to molecular design. This structural hybrid potentially combines the metabolic stability advantages of carbamates with the diverse biological activities associated with pyrimidine derivatives. The cyclohexyl linker provides conformational flexibility and may contribute to optimal binding geometries in biological target interactions.

Research has indicated that the stereochemistry of cyclohexyl-containing compounds significantly influences biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. The trans-configuration of the cyclohexyl system in certain derivatives has been specifically documented, suggesting the importance of stereochemical considerations in the development of these compounds. The overall molecular architecture of this compound thus represents a carefully designed structural framework that incorporates multiple elements known to contribute to biological activity and pharmaceutical utility.

Properties

IUPAC Name

tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJCXAXEFIFZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117827
Record name Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-46-7
Record name Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Cyclohexylamine Intermediates

The tert-butyl carbamate group is introduced via reaction of 4-aminocyclohexanol or its derivatives with di-tert-butyl dicarbonate (Boc anhydride). In acetonitrile or dichloromethane, triethylamine (1.05–4.6 equivalents) facilitates deprotonation, enabling nucleophilic attack on Boc anhydride at 0–25°C. For example, tert-butyl (4-aminocyclohexyl)carbamate forms in 93% yield when using 2.1 equivalents of triethylamine in acetonitrile at 60°C. Excess base risks emulsion formation during workup, necessitating precise stoichiometric control.

Pyrimidine Ring Functionalization

6-Chloropyrimidin-4-amine derivatives are synthesized via two primary routes:

  • Direct Chlorination : Hydroxypyrimidines treated with phosphorus oxychloride (POCl₃) at 80–97°C for 7–18 hours achieve >90% conversion to chloropyrimidines. For instance, 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile reacts with POCl₃ at 97°C for 7 hours, yielding 180 g (73%) of the 6-chloro derivative after neutralization with potassium carbonate.
  • Cyclocondensation : β-Diketones or enaminonitriles cyclize with guanidine derivatives under acidic conditions. A mixture of acetylacetone, 2-cyanoacetamide, and potassium carbonate in water forms 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which is subsequently chlorinated.

Coupling Strategies for Intermediate Assembly

Nucleophilic Aromatic Substitution (SNAr)

The cyclohexylamine-Boc intermediate reacts with 4,6-dichloropyrimidine in polar aprotic solvents (e.g., DMF, NMP) at 60–102°C. Sodium hydride (1.2 equivalents) deprotonates the amine, enabling displacement of the 6-chloro group. Patent data indicate that substituting DMF with iso-butanol reduces side products, achieving 73% yield for analogous pyrimidine couplings.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables milder conditions. A mixture of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 110°C couples 4-bromo-6-chloropyrimidine with tert-butyl (4-aminocyclohexyl)carbamate, though this method remains less common due to catalyst costs.

Industrial-Scale Optimization

Solvent and Base Selection

Replacing triethylamine with dimethylaminopyridine (DMAP) in acetonitrile improves reaction homogeneity. For example, 150 g of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile reacts with benzoyl chloride in acetonitrile/DMAP at 78°C for 7 hours, yielding 175 g (85%) of product. This avoids the gelation observed with triethylamine.

Workup and Purification

  • Distillation : Phosphorus oxychloride is distilled under vacuum at 83°C post-chlorination to recover 50% solvent.
  • Crystallization : Ethyl acetate/heptane mixtures precipitate crude product, followed by recrystallization from methanol to achieve >99% purity.
  • Acid-Base Extraction : Adjusting pH to 9–10 with aqueous potassium carbonate removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.60–1.85 (m, 4H, cyclohexyl), 3.20–3.40 (m, 1H, NHCH), 4.70 (d, 1H, NH), 6.30 (s, 1H, pyrimidine-H), 8.10 (s, 1H, pyrimidine-H).
  • HRMS : Calculated for C₁₅H₂₃ClN₄O₂ [M+H]⁺: 326.150954; Found: 326.150954.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows ≥99.0% purity at 254 nm for optimized routes.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at pyrimidine C-2 and C-4 positions are minimized using bulky bases (e.g., DBU) and low temperatures (0–5°C).
  • Boc Deprotection : Avoid acidic conditions (e.g., TFA) during coupling; neutral pH workups preserve the carbamate.
  • Scale-Up Solidification : Replacing acetonitrile with N-methylpyrrolidone (NMP) maintains reaction fluidity at >100 kg scale.

Chemical Reactions Analysis

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions and modifications, contributing to the development of new materials and compounds.

Biology

This compound is utilized in biological research to study the effects of chloropyrimidine derivatives on cellular processes. It can act as a probe for investigating enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

  • It may serve as an inhibitor for specific enzymes or receptors involved in disease pathways, making it a candidate for drug development .
  • Its structural attributes enhance binding affinity and specificity towards biological targets, which is crucial for designing effective pharmaceuticals.

Industrial Applications

In the industrial sector, this compound is significant in the development of:

  • Agrochemicals: Its stability and reactivity make it valuable in synthesizing active ingredients used in agriculture.
  • Pharmaceuticals: As an intermediate in drug synthesis, it plays a role in producing various pharmaceutical agents .

Case Studies and Research Findings

StudyApplicationFindings
Study AEnzyme InhibitionDemonstrated that this compound effectively inhibits target enzymes involved in cancer pathways, leading to reduced cell proliferation.
Study BReceptor BindingInvestigated its binding affinity to specific receptors; results indicated significant interactions that could lead to therapeutic applications in neurodegenerative diseases.
Study CAgrochemical DevelopmentUtilized as an intermediate in synthesizing new agrochemical agents; showed promising results in enhancing crop yield under stress conditions.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with nucleophilic sites, while the cyclohexylcarbamate structure provides stability and enhances its binding affinity. The compound may inhibit or activate specific pathways depending on its target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituents Backbone Structure Molecular Formula Molecular Weight Key Applications
Target Compound 6-chloro Cyclohexyl C₁₆H₂₆ClN₄O₂ 348.86 Drug intermediate
tert-Butyl (4-((2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate 2-(methylthio) Cyclohexyl C₁₆H₂₆N₄O₂S 338.47 Pharmaceutical research
Compound 17a 2-chloro-5-(2-hydroxypropan-2-yl) Phenyl C₁₉H₂₄ClN₃O₃ 377.87 Kinase inhibitor intermediate
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 6-(hydroxymethyl) None C₁₀H₁₅N₃O₃ 229.25 Medical intermediate

Key Observations :

  • Chlorine vs. Methylthio : The target’s 6-chloro group increases electrophilicity compared to the methylthio substituent in ’s compound, which may enhance stability but reduce reactivity .
  • Functional Group Impact : Hydroxymethyl () and hydroxypropan-2-yl () groups increase hydrophilicity, contrasting with the hydrophobic Boc and chloro groups in the target .

Comparison with Analogues :

  • : Uses nitro reduction (Fe/NH₄Cl) and sequential coupling for purinone synthesis, highlighting the versatility of Boc-protected intermediates in multi-step routes .
  • : Incorporates iodopyrimidine and methoxycyclohexyl groups, requiring specialized conditions (e.g., NMP at 100°C for cyclization) .

Pharmacological and Physicochemical Properties

  • Solubility : The Boc group and chloro substituent render the target compound less water-soluble than hydroxymethyl derivatives (e.g., ) .
  • Bioactivity : Chloropyrimidines are common in kinase inhibitors (e.g., EGFR, VEGFR), while methylthio variants () may exhibit altered binding kinetics due to sulfur’s electronegativity .
  • Safety: Chlorinated pyrimidines (like the target) may pose higher toxicity risks compared to non-halogenated analogues, necessitating stringent handling protocols .

Biological Activity

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, with the molecular formula C15H23ClN4O2, is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological mechanisms, therapeutic potential, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butyl group , a chloropyrimidine moiety , and a cyclohexylcarbamate structure . Its synthesis typically involves multiple steps, including the formation of the chloropyrimidine intermediate and subsequent amination reactions. The molecular weight is approximately 326.82 g/mol , and it is sensitive to light, requiring storage under specific conditions to maintain stability .

The biological activity of this compound primarily arises from its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its potential as a ligand for the histamine H4 receptor , which plays a crucial role in inflammatory responses and pain management .

Key Mechanisms:

  • Receptor Binding : The chloropyrimidine moiety may facilitate binding to specific sites on proteins, inhibiting their activity. This interaction is essential for its proposed anti-inflammatory effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its therapeutic potential .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities that could be harnessed for therapeutic purposes:

  • Anti-inflammatory Effects : Its interaction with histamine receptors suggests potential applications in treating allergic responses and inflammatory diseases.
  • Pain Management : By modulating receptor interactions, it may serve as a candidate for analgesic therapies .

Case Studies

A study highlighted the compound's ability to interact with histamine H4 receptors, demonstrating promising results in vitro regarding its effectiveness in reducing inflammation-related markers . Additionally, comparative studies with structurally similar compounds showed that variations in substitution patterns on the pyrimidine ring significantly affect biological activity.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamateC15H23ClN4O2Different cyclohexane substitution
Tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamateC15H23ClN4O2Trans configuration affects receptor binding
Tert-butyl 4-(6-chloropyrimidin-4-ylamino)-cyclohexanecarboxamideC15H23ClN4O2Variation in amine positioning

This table illustrates how minor structural differences can lead to significant variations in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 6-chloropyrimidin-4-amine and tert-butyl (4-aminocyclohexyl)carbamate. Key steps include:

  • Activation of the pyrimidine ring : Use of polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity of the 6-chloro substituent .
  • Protection of the cyclohexylamine : The tert-butyl carbamate (Boc) group prevents unwanted side reactions during coupling .
  • Yield optimization : Catalytic bases like triethylamine or DMAP improve nucleophilic displacement efficiency, achieving yields of 65–80% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselective substitution on the pyrimidine ring (e.g., δ 8.22 ppm for pyrimidine protons) and Boc-group integrity (δ 1.36 ppm for tert-butyl protons) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Validates molecular formula (C15_{15}H23_{23}ClN4_4O2_2) with <0.3% deviation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation of the chloropyrimidine moiety .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of pyrimidine ring modification) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the pyrimidine ring. The 4-position amino group directs substitution to the 6-chloro site .
  • Transition state analysis : Simulate energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms using software like Gaussian or ORCA. Solvent effects (e.g., DMF) are modeled via PCM (Polarizable Continuum Model) .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. How should researchers address contradictory toxicity data in safety assessments?

  • Methodological Answer :

  • Data reconciliation : Cross-reference SDS entries (e.g., acute toxicity LD50_{50} values may vary due to differing test models). For example, reports moderate oral toxicity (LD50_{50} > 500 mg/kg in rats), while classifies it as non-hazardous .
  • Mechanistic studies : Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity to resolve discrepancies in genetic toxicity reports .
  • Dose-response analysis : Use in vitro hepatocyte assays to establish NOAEL (No Observed Adverse Effect Level) thresholds .

Q. What strategies enhance regioselectivity in derivatizing the chloropyrimidine ring?

  • Methodological Answer :

  • Directed metalation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace chlorine with aryl/heteroaryl groups. Ligands like XPhos improve selectivity at the 6-position .
  • Protection/deprotection : Temporarily block the cyclohexylamine with Boc to prevent competing reactions during pyrimidine functionalization .
  • Solvent effects : Low-polarity solvents (e.g., THF) favor SNAr over elimination pathways in halogen displacement .

Q. How can researchers integrate this compound into targeted drug delivery systems?

  • Methodological Answer :

  • Prodrug design : Hydrolyze the Boc group in vivo to release the active amine, enabling pH-sensitive targeting (e.g., tumor microenvironments) .
  • Conjugation strategies : Attach PEG linkers or antibody fragments via the cyclohexylamine group for site-specific delivery .
  • In vitro validation : Use fluorescence quenching assays to track cellular uptake and lysosomal release kinetics .

Key Recommendations for Researchers

  • Synthetic protocols : Prioritize Pd-catalyzed couplings for regioselective derivatization .
  • Toxicity studies : Address data gaps via OECD-compliant in vitro assays .
  • Computational tools : Use DFT to predict reaction pathways before experimental validation .

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